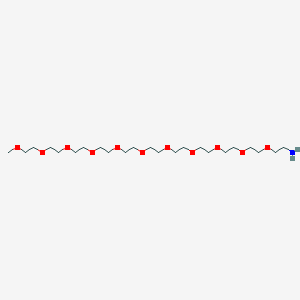

m-PEG11-amine

Overview

Description

m-PEG11-amine is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs). It is also a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .

Synthesis Analysis

Polyethylene glycol (PEG) is a biologically inert, non-immunogenic chemical that confers greater water solubility to proteins, labeling tags, and crosslinkers with which it is incorporated as a constituent chemical group . The amino group of this compound readily reacts with carboxylic acids and activated esters to form an amide bond. It can also react with carbonyl groups such as ketone and aldehyde under reductive amination conditions to form a C-N bond .

Molecular Structure Analysis

The chemical formula of this compound is C23H49NO11 . It has a molecular weight of 515.64 .

Chemical Reactions Analysis

The amino group of this compound readily reacts with carboxylic acids and activated esters to form an amide bond. It can also react with carbonyl groups such as ketone and aldehyde under reductive amination conditions to form a C-N bond .

Physical And Chemical Properties Analysis

This compound is a water-soluble PEG linker containing an amino group . Polyethylene glycol (PEG) is a biologically inert, non-immunogenic chemical that confers greater water solubility to proteins, labeling tags, and crosslinkers with which it is incorporated as a constituent chemical group .

Scientific Research Applications

Drug Delivery and Targeting

m-PEG11-amine is used in the development of drug delivery systems. The compound's structure allows for the synthesis of well-defined architectures, such as PEG-based dendrons, which have potential in targetable drug delivery systems. These structures have been shown to be non-toxic to certain cell lines at specific concentrations and demonstrate progressive cellular uptake, indicating their potential for delivering therapeutic agents to target cells (Berna et al., 2006). Furthermore, this compound derivatives are used in PEGylation processes to enhance the efficacy and mitigate the toxicity of anticancer drugs and gene delivery systems (Luong et al., 2016). This compound also contributes to the synthesis of immunomagnetic particles, enhancing the efficiency of antibodies conjugated to carboxy-magnetic beads (Banasik et al., 2018).

Chemical Reactions and Synthesis

This compound plays a significant role in various chemical reactions and syntheses. For example, PEG is utilized as a non-toxic, environmentally friendly reaction medium for the conjugate addition of amines to conjugated alkenes, with this compound possibly being a component of the reaction medium (Kumar et al., 2006). It is also involved in the PEG functionalization of amines via hydrogen borrowing reductive amination, illustrating the versatility of this compound in chemical synthesis and its potential applications in medicinal chemistry (Rossi et al., 2020).

Nanotechnology and Material Science

In the field of nanotechnology and material science, this compound contributes to the fabrication of nanoparticles for various applications. For instance, folic acid-polyethylene glycol (FA-PEG) amine-modified zeolitic imidazole framework-8 (ZIF-8) nanoparticles, incorporating this compound, have shown potential in treating spinal cord injuries by suppressing proinflammatory microglia/macrophages, indicating the compound's role in medical nanotechnology (Li et al., 2022). Additionally, this compound is involved in the development of amphiphilic conetwork (APCN) gels of poly(β-amino esters) and poly(amido amine) with controlled composition and degradation, useful for controlled release and tissue engineering applications (Nutan et al., 2017).

Mechanism of Action

Target of Action

m-PEG11-amine is primarily used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . These are the compound’s primary targets. ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer . PROTACs, on the other hand, are a class of bifunctional molecules that target proteins for degradation .

Mode of Action

The mode of action of this compound involves its interaction with its targets to form a bond. The amino group in this compound readily reacts with carboxylic acids and activated esters to form an amide bond . It can also react with carbonyl groups such as ketone and aldehyde under reductive amination condition to form a C-N bond .

Biochemical Pathways

In the context of ADCs, this compound acts as a linker between the antibody and the cytotoxic drug . The ADCs exploit the antigen-antibody reaction to deliver the cytotoxic drug specifically to the cancer cells . In the case of PROTACs, this compound links two different ligands; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Pharmacokinetics

The pharmacokinetic properties of this compound are largely influenced by its PEGylation. The hydrophilic PEG spacer in this compound increases its solubility in aqueous media , which can potentially enhance its bioavailability.

Result of Action

The result of this compound’s action is the formation of either ADCs or PROTACs. In ADCs, the action of this compound enables the targeted delivery of cytotoxic drugs to cancer cells, thereby reducing the impact on healthy cells . In PROTACs, the action of this compound leads to the degradation of target proteins, which can be beneficial in conditions where the reduction of certain proteins is desired .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of the amino group in this compound . Furthermore, the presence of other reactive groups can also influence the efficiency of bond formation . .

Safety and Hazards

In case of skin contact with m-PEG11-amine, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention. In case of eye contact, assure adequate flushing of the eyes by separating the eyelids with fingers. If irritation persists, seek medical attention. In case of inhalation, remove to fresh air. In severe cases or if symptoms persist, seek medical attention. In case of ingestion, seek medical attention .

Future Directions

Biochemical Analysis

Biochemical Properties

m-PEG11-amine plays a significant role in biochemical reactions, particularly in the process of PEGylation . PEGylation is the covalent attachment of PEG to molecules and surfaces, which can decrease aggregation and increase solubility . This compound, due to its amine group, can be conjugated to molecules, thereby enhancing their stability and solubility .

Cellular Effects

The effects of this compound on cells are primarily through the process of PEGylation. By attaching to proteins and other biomolecules, this compound can influence cell function by increasing the solubility of these molecules, reducing their aggregation, and potentially affecting cell signaling pathways and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its primary amine group, which can form covalent bonds with molecules, thereby modifying their properties . This can lead to changes in gene expression, enzyme inhibition or activation, and alterations in the binding interactions with biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. As a PEGylation agent, this compound can enhance the stability of the molecules it is attached to, reducing their degradation over time . Long-term effects on cellular function observed in in vitro or in vivo studies would be dependent on the specific molecules being PEGylated .

Metabolic Pathways

This compound is involved in the metabolic pathway of PEGylation . It interacts with enzymes or cofactors involved in this process, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

This compound, once attached to a molecule, can affect its transport and distribution within cells and tissues . This could involve interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound would be dependent on the specific molecules it is attached to. Post-translational modifications that direct it to specific compartments or organelles could potentially affect its activity or function .

properties

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H49NO11/c1-25-4-5-27-8-9-29-12-13-31-16-17-33-20-21-35-23-22-34-19-18-32-15-14-30-11-10-28-7-6-26-3-2-24/h2-24H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWAJVHMMXALQKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H49NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide](/img/structure/B609151.png)

![2-ethyl-N-[4-(4-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B609152.png)

![N-ethyl-N-(7-methoxy-1-methylpyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide](/img/structure/B609153.png)

![2-[(4-Methylphenyl)sulfonylamino]-n-(4-phenyl-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamide](/img/structure/B609155.png)

![5-[(3-acetylphenoxy)methyl]-N-methyl-N-[(1S)-1-pyridin-2-ylethyl]-1,2-oxazole-3-carboxamide](/img/structure/B609161.png)

![N-[3-oxo-3-[[(1R)-1,2,3,4-tetrahydro-1-naphthalenyl]amino]propyl]-4-(trifluoromethoxy)-benzamide](/img/structure/B609164.png)

![(E)-3-(4-bromophenyl)-1-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B609169.png)